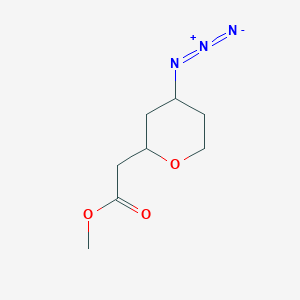
(6-(Trifluoromethyl)morpholin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-(Trifluoromethyl)morpholin-2-yl)methanol” is a chemical compound with the CAS Number: 2287332-16-3 . It has a molecular weight of 185.15 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of morpholines, including this compound, has been a topic of interest due to their widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10F3NO2/c7-6(8,9)5-2-10-1-4(3-11)12-5/h4-5,10-11H,1-3H2 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Aplicaciones Científicas De Investigación
Lipid Dynamics in Biological Membranes
Methanol, a common solubilizing agent, significantly impacts lipid dynamics within biological and synthetic membranes. Studies using small angle neutron scattering revealed that methanol increases the mixing of isotopically distinct lipid vesicles, accelerating transfer and flip-flop kinetics. This suggests methanol's capability to influence bilayer composition and stability, vital for cell survival and protein reconstitution, highlighting the importance of considering solvent effects in biomembrane and proteolipid studies (Nguyen et al., 2019).
Catalysis and Olefin Production
Research on methanol conversion to light olefins has explored the use of SAPO-34 catalysts with Co introduction and the impact of different mixed templates. The application of mixed templates like TEAOH/morpholine has been shown to enhance catalyst lifetime and reduce preparation costs, indicating the potential for efficient and cost-effective olefin production processes (Aghamohammadi & Haghighi, 2015).
Vapor Liquid Equilibrium Studies
Investigations into the vapor-liquid equilibrium of systems containing morpholine provide essential data for understanding the thermodynamics of mixtures involving methanol. Such studies aid in modeling and predicting the behavior of chemical processes, crucial for industrial applications and the development of separation technologies (Pettenati et al., 1990).
Chemosensors for Metal Ion Detection
The design and synthesis of new chemosensors incorporating morpholine for the selective recognition of Pd2+ ions demonstrate the application of (6-(Trifluoromethyl)morpholin-2-yl)methanol derivatives in environmental monitoring and analytical chemistry. These chemosensors exhibit fluorescence turn-off performances upon Pd2+ ion detection, offering low limits of detection and potential applications in pollution control and material science (Shally et al., 2020).
Environmental and Analytical Applications
Research on the determination of morpholine residues in fruit commodities using liquid chromatography-mass spectrometry highlights the importance of accurate and sensitive analytical methods for food safety and regulatory compliance. Such studies ensure the safety of agricultural products and the protection of consumers (Hengel et al., 2014).
Safety and Hazards
The safety information for (6-(Trifluoromethyl)morpholin-2-yl)methanol includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
[6-(trifluoromethyl)morpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)5-2-10-1-4(3-11)12-5/h4-5,10-11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHWZKGOGDZROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287332-16-3 |
Source


|
| Record name | [6-(trifluoromethyl)morpholin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769587.png)
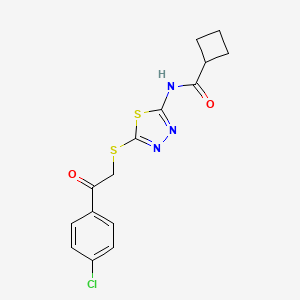
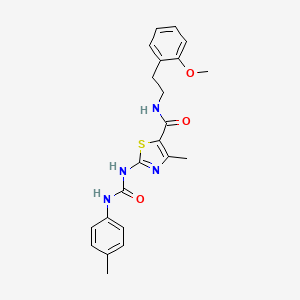
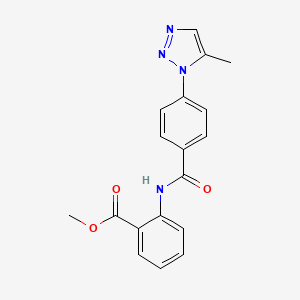
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2769593.png)
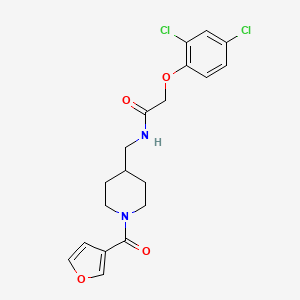
![5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine](/img/structure/B2769596.png)
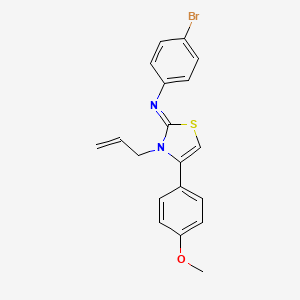
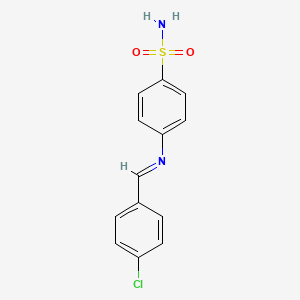

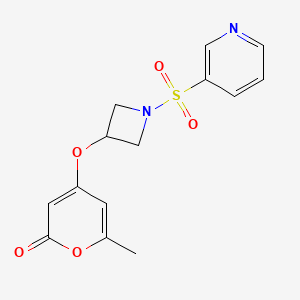
![7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2769604.png)
